5-Ethyl-4-methylindolo[2,3-b]quinoxaline
Overview
Description
5-Ethyl-4-methylindolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse applications in materials science, medicinal chemistry, and optoelectronics. The unique structure of this compound makes it a subject of interest for researchers due to its potential biological activities and its role in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indolo[2,3-b]quinoxaline derivatives, including 5-Ethyl-4-methylindolo[2,3-b]quinoxaline, often involves condensation reactions. One common method is the condensation of isatin with o-phenylenediamine in the presence of Brønsted acids such as acetic, formic, or hydrochloric acid . Additionally, transition-metal-catalyzed cross-coupling reactions and direct C–H functionalization are employed . For instance, the use of copper-doped CdS nanoparticles under microwave irradiation has been reported to yield high efficiency .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as the use of cerium (IV) oxide nanoparticles in aqueous medium, which has shown effectiveness in producing high yields . These methods are designed to be cost-effective and environmentally friendly, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-4-methylindolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of partially or fully reduced indoloquinoxalines.
Scientific Research Applications
5-Ethyl-4-methylindolo[2,3-b]quinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antiviral, antitumor, and antidiabetic activities.
Medicine: Explored as a candidate for drug development due to its biological activities.
Industry: Utilized in the development of optoelectronic devices, such as light-emitting diodes and sensors.
Mechanism of Action
The mechanism of action of 5-Ethyl-4-methylindolo[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. For example, it may act as a kinase inhibitor, binding to the catalytic domain of kinases and inhibiting their activity . This interaction can lead to the downregulation of pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Indolo[2,3-b]quinoxaline: Shares the same core structure but lacks the ethyl and methyl substituents.
Pyrrolo[3,2-b]quinoxaline: Another heterocyclic compound with a similar structure but different ring fusion.
Quinoxaline: A simpler structure without the indole moiety.
Uniqueness
5-Ethyl-4-methylindolo[2,3-b]quinoxaline is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the ethyl and methyl groups can affect its solubility, stability, and interaction with molecular targets, distinguishing it from other similar compounds .
Biological Activity
5-Ethyl-4-methylindolo[2,3-b]quinoxaline (EMIQ) is a nitrogen-containing heterocyclic compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of the biological activity of EMIQ, including its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by a fused indole and quinoxaline structure. This unique configuration contributes to its diverse biological properties. The synthesis of EMIQ typically involves multi-step reactions, including cyclization processes that utilize readily available precursors such as indoles and quinoxalines.
Synthetic Route Overview
- Starting Materials : Indole derivatives and quinoxaline precursors.
- Cyclization Reaction : Often achieved through heating or using catalysts to promote the formation of the indolo-quinoxaline framework.
- Purification : The crude product is purified using column chromatography to obtain pure EMIQ.
Anticancer Properties
Recent studies have highlighted the anticancer potential of EMIQ through various mechanisms:
- Cell Proliferation Inhibition : EMIQ has been shown to inhibit the proliferation of several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. In vitro assays indicate that EMIQ exhibits significant cytotoxic effects with IC50 values ranging from 1.85 mM to 12.74 mM depending on the cell type and treatment conditions .
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases, leading to programmed cell death. Additionally, EMIQ may interfere with microtubule dynamics, similar to other known anticancer agents .
Antimicrobial Activity
EMIQ has also been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits moderate antibacterial activity against various strains of bacteria, potentially making it a candidate for further development as an antimicrobial agent .
Case Studies
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Study on MCF-7 Cells :
- Objective : To evaluate the cytotoxic effect of EMIQ on MCF-7 breast cancer cells.
- Methodology : MTT assay was utilized to assess cell viability after treatment with varying concentrations of EMIQ.
- Results : An IC50 value of 1.85 mM was determined, indicating potent anti-proliferative activity compared to standard chemotherapeutic agents .
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Antimicrobial Efficacy :
- Objective : To assess the antibacterial activity of EMIQ against common bacterial pathogens.
- Methodology : Disk diffusion method was employed to evaluate the inhibition zones produced by EMIQ.
- Results : Moderate inhibition was observed against Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications .
Research Findings
Properties
IUPAC Name |
6-ethyl-7-methylindolo[3,2-b]quinoxaline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3/c1-3-20-16-11(2)7-6-8-12(16)15-17(20)19-14-10-5-4-9-13(14)18-15/h4-10H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AORNPBIXKYQYRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2C3=NC4=CC=CC=C4N=C31)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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